molecular formula C8H6N4 B13954390 1,2-Dihydroimidazo[4,5-g]indazole CAS No. 7075-61-8

1,2-Dihydroimidazo[4,5-g]indazole

Katalognummer: B13954390
CAS-Nummer: 7075-61-8
Molekulargewicht: 158.16 g/mol
InChI-Schlüssel: AWKISJSEHVHLPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Dihydroimidazo[4,5-g]indazole is a heterocyclic compound that features a fused ring system combining an imidazole and an indazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dihydroimidazo[4,5-g]indazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-nitrobenzaldehyde with glyoxal and ammonium acetate under reflux conditions can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: 1,2-Dihydroimidazo[4,5-g]indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the ring system .

Wissenschaftliche Forschungsanwendungen

1,2-Dihydroimidazo[4,5-g]indazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,2-Dihydroimidazo[4,5-g]indazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

    Imidazole: A simpler heterocyclic compound with a single imidazole ring.

    Indazole: Another related compound with a fused benzene and pyrazole ring system.

    Benzimidazole: Features a fused benzene and imidazole ring system.

Uniqueness: 1,2-Dihydroimidazo[4,5-g]indazole is unique due to its fused ring system, which combines the properties of both imidazole and indazole. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

7075-61-8

Molekularformel

C8H6N4

Molekulargewicht

158.16 g/mol

IUPAC-Name

1,2-dihydroimidazo[4,5-g]indazole

InChI

InChI=1S/C8H6N4/c1-2-6-8(10-4-9-6)7-5(1)3-11-12-7/h1-4,11-12H

InChI-Schlüssel

AWKISJSEHVHLPA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC=NC2=C3C1=CNN3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.